Phosphonic acid, (m-bromophenyl)-

Description

Significance of Organophosphorus Compounds in Contemporary Chemistry

Organophosphorus compounds, characterized by the presence of a carbon-phosphorus bond, are integral to numerous areas of chemistry. taylorandfrancis.com Their applications span from medicinal chemistry, where they are found in antiviral and anticancer drugs, to materials science, where they serve as flame retardants and metal extractants. frontiersin.orgresearchgate.net The unique electronic and steric properties conferred by the phosphorus atom allow for the fine-tuning of molecular function, making these compounds highly valuable in the design of new technologies and therapeutic agents. rsc.org

Overview of Phosphonic Acids as Versatile Molecular Scaffolds

Within the broad class of organophosphorus compounds, phosphonic acids (R-PO(OH)₂) represent a particularly important subclass. d-nb.info These molecules are structural analogues of phosphates and are characterized by a tetrahedral phosphorus atom bonded to an organic group, two hydroxyl groups, and one oxygen atom via a double bond. d-nb.infobeilstein-journals.orgnih.gov This arrangement provides a stable and versatile scaffold for a variety of applications. beilstein-journals.orgnih.gov The two acidic protons of the phosphonic acid moiety allow for a range of interactions, including chelation with metal ions and the formation of robust hydrogen-bonding networks. d-nb.inforesearchgate.net This has led to their use in the development of materials with applications in catalysis, surface functionalization, and the creation of metal-organic frameworks (MOFs). beilstein-journals.orgnih.govresearchgate.net

Specific Focus on Arylphosphonic Acid Architectures in Advanced Chemical Systems

Arylphosphonic acids, where the phosphorus atom is directly attached to an aromatic ring, are a key area of focus in advanced chemical systems. The rigid and planar nature of the aryl group, combined with the versatile coordination chemistry of the phosphonic acid group, makes these compounds ideal building blocks for constructing complex, functional materials. nih.gov The electronic properties of the aromatic ring can be readily modified through the introduction of various substituents, allowing for precise control over the properties of the resulting materials. This has led to their use in the design of materials with tailored electronic, optical, and catalytic properties. nih.gov

This article will now focus on a specific, yet illustrative, example of this class of compounds: (m-Bromophenyl)phosphonic acid. Through a detailed examination of its synthesis, structure, and reactivity, we aim to provide a comprehensive overview of the chemical significance of this particular arylphosphonic acid.

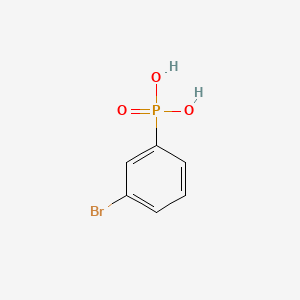

Structure

3D Structure

Properties

IUPAC Name |

(3-bromophenyl)phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrO3P/c7-5-2-1-3-6(4-5)11(8,9)10/h1-4H,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVXYXYBKMLOQGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00219852 | |

| Record name | Phosphonic acid, (m-bromophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00219852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6959-02-0 | |

| Record name | Phosphonic acid, (m-bromophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006959020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC66416 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66416 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphonic acid, (m-bromophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00219852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Coordination Chemistry

Reactivity of the Phosphonic Acid Group

The phosphonic acid group is the primary site of reactivity. Its ability to act as a Brønsted acid allows it to participate in acid-base reactions. beilstein-journals.orgnih.gov The two pKa values for arylphosphonic acids typically range from 1.1 to 2.3 for the first deprotonation and 5.3 to 7.2 for the second, with the exact values being influenced by the electronic nature of the aryl substituent. d-nb.info

Acidity and Deprotonation Behavior

The presence of the electron-withdrawing bromine atom in the meta position is expected to increase the acidity of the phosphonic acid group compared to unsubstituted phenylphosphonic acid. The phosphonic acid can be singly or doubly deprotonated to form the corresponding phosphonate (B1237965) anions, which are excellent ligands for metal ions. researchgate.net

Esterification and Anhydride Formation

The hydroxyl groups of the phosphonic acid can undergo esterification reactions with alcohols, typically under acidic catalysis, to form phosphonate esters. It is also possible for phosphonic acids to form anhydrides upon heating, although this is less common than for carboxylic acids.

Coordination with Metal Ions

Arylphosphonic acids are exceptional ligands for a wide variety of metal ions. researchgate.net The phosphonate group can coordinate to metal centers in several modes, including monodentate, bidentate, and bridging fashions, leading to the formation of coordination polymers and metal-organic frameworks (MOFs). researchgate.netrsc.orgnih.gov

Formation of Metal-Organic Frameworks (MOFs)

The ability of (m-Bromophenyl)phosphonic acid to act as a multitopic linker makes it a valuable component in the synthesis of MOFs. rsc.orgnih.gov These crystalline materials are constructed from metal ions or clusters connected by organic ligands. frontiersin.org The structure and properties of the resulting MOF are determined by the geometry of the ligand and the coordination preference of the metal ion. The bromine substituent on the aromatic ring can also influence the packing of the framework and potentially participate in halogen bonding interactions.

Role as a Ligand in Homogeneous and Heterogeneous Catalysis

The coordination complexes formed between (m-Bromophenyl)phosphonic acid and metal ions can exhibit catalytic activity. When immobilized on a solid support, these complexes can function as heterogeneous catalysts. researchgate.net The electronic properties imparted by the bromo-substituted phenyl ring can modulate the catalytic activity of the metal center.

Below is an interactive table summarizing the reactivity of the phosphonic acid group.

| Reaction Type | Reagent | Product |

| Deprotonation | Base (e.g., NaOH) | (m-Bromophenyl)phosphonate salt |

| Esterification | Alcohol (e.g., Methanol) | Dialkyl (m-Bromophenyl)phosphonate |

| Coordination | Metal Salt (e.g., CuCl₂) | Metal-(m-Bromophenyl)phosphonate complex/MOF |

Computational and Theoretical Investigations of M Bromophenyl Phosphonic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, enabling the study of molecular properties that can be difficult or impossible to measure experimentally. These methods solve the Schrödinger equation for a given molecule, yielding information about its energy, structure, and various other properties.

Density Functional Theory (DFT) Studies for Electronic and Molecular Structures

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. It is favored for its balance of accuracy and computational cost, making it suitable for a wide range of chemical systems. A DFT study of (m-bromophenyl)phosphonic acid would involve several key analyses.

Optimization of Molecular Geometry and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For (m-bromophenyl)phosphonic acid, this would involve calculating key bond lengths, bond angles, and dihedral angles.

A conformational analysis would also be crucial. This involves studying the different spatial arrangements of the atoms (conformers) that can be interconverted by rotation around single bonds, such as the C-P bond and the P-O bonds of the phosphonic acid group. By calculating the potential energy surface, researchers can identify the lowest-energy conformer, which is the most populated at equilibrium, and the energy barriers between different conformers.

A hypothetical data table for the optimized geometry of the most stable conformer of (m-bromophenyl)phosphonic acid, as would be generated by a DFT calculation (e.g., at the B3LYP/6-311++G(d,p) level of theory), is presented below.

Table 1: Hypothetical Optimized Geometrical Parameters for (m-Bromophenyl)phosphonic Acid (Note: This data is illustrative and not based on actual published results.)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Lengths (Å) | C-Br | 1.910 |

| C-P | 1.805 | |

| P=O | 1.485 | |

| P-OH | 1.560 | |

| Bond Angles (°) | C-C-Br | 119.5 |

| C-C-P | 121.0 | |

| O=P-OH | 113.0 | |

| HO-P-OH | 106.5 | |

| Dihedral Angles (°) | C-C-P-O | 15.0 |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations can accurately predict various spectroscopic parameters. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts, particularly for nuclei like ³¹P, ¹³C, and ¹H, are valuable for interpreting experimental spectra. The calculated shifts are typically compared against experimental data to confirm the molecular structure.

Similarly, the calculation of vibrational frequencies is used to interpret and assign peaks in infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as the stretching of the P=O bond or the bending of the O-H groups.

Table 2: Hypothetical Predicted Spectroscopic Data for (m-Bromophenyl)phosphonic Acid (Note: This data is illustrative and not based on actual published results.)

| Spectroscopic Parameter | Nucleus/Bond | Predicted Value | Assignment |

|---|---|---|---|

| ³¹P NMR Shift (ppm) | P | 18.5 | |

| ¹³C NMR Shift (ppm) | C-Br | 122.0 | |

| C-P | 138.0 | ||

| Vibrational Freq. (cm⁻¹) | P=O | 1250 | Stretching |

| O-H | 3400 | Stretching | |

| C-Br | 680 | Stretching |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Global Chemical Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

From the HOMO and LUMO energies, various global chemical reactivity descriptors can be calculated. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω), which provide quantitative measures of a molecule's reactive tendencies.

Table 3: Hypothetical Frontier Orbital Energies and Reactivity Descriptors for (m-Bromophenyl)phosphonic Acid (Note: This data is illustrative and not based on actual published results.)

| Parameter | Value (eV) |

|---|---|

| E(HOMO) | -6.50 |

| E(LUMO) | -1.25 |

| HOMO-LUMO Gap (ΔE) | 5.25 |

| Electronegativity (χ) | 3.875 |

| Chemical Hardness (η) | 2.625 |

| Global Electrophilicity (ω) | 2.857 |

Investigation of Electronic and Optical Properties

Time-Dependent DFT (TD-DFT) is an extension of DFT used to study the excited states of molecules. This method allows for the calculation of electronic absorption spectra (UV-Vis spectra), providing information about the wavelengths of light a molecule absorbs. By analyzing the electronic transitions between molecular orbitals, TD-DFT can explain the origin of the observed absorption bands, which is crucial for understanding the photophysical properties of the compound and its potential use in optical materials.

Ab Initio Methods and Beyond-DFT Approaches

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the atomic numbers of the atoms involved. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while more computationally demanding than DFT, can offer higher accuracy for certain properties, especially where electron correlation effects are critical.

For phosphonic acids, ab initio calculations have been used to study reaction mechanisms, such as condensation reactions, and to accurately determine proton affinities and H-bonding interactions. Applying these higher-level methods to (m-bromophenyl)phosphonic acid could provide a benchmark for DFT results and offer a more refined understanding of its intrinsic properties and intermolecular interactions.

Computational Thermochemistry for Reaction Energetics

Computational thermochemistry is a powerful tool for determining the energetic feasibility and outcomes of chemical reactions involving (m-bromophenyl)phosphonic acid. By employing quantum chemical calculations, such as Density Functional Theory (DFT), it is possible to predict reaction enthalpies, Gibbs free energies, and activation energies, which are crucial for understanding reaction mechanisms and predicting product distributions.

While specific experimental thermochemical data for (m-bromophenyl)phosphonic acid are scarce in the literature, computational studies on substituted phenylphosphonic acids provide a framework for understanding the influence of the m-bromo substituent. The bromine atom, being an electron-withdrawing group through its inductive effect, is expected to influence the acidity of the phosphonic acid group and the energetics of its reactions.

For instance, in esterification reactions, the energy profile can be computationally modeled to determine the stability of intermediates and the energy barriers of transition states. The electron-withdrawing nature of the bromine atom at the meta position is anticipated to increase the partial positive charge on the phosphorus atom, potentially lowering the activation energy for nucleophilic attack by an alcohol. However, it may also affect the stability of the resulting ester.

Table 1: Hypothetical Calculated Reaction Energetics for the Esterification of (m-Bromophenyl)phosphonic Acid with Methanol (B129727)

| Reaction Step | ΔH (kcal/mol) | ΔG (kcal/mol) | Activation Energy (Ea) (kcal/mol) |

| Protonation of Carbonyl | -5.2 | -2.1 | 2.5 |

| Nucleophilic Attack | -15.8 | -8.5 | 12.3 |

| Proton Transfer | -3.1 | -1.0 | 4.7 |

| Water Elimination | 10.5 | 3.2 | 18.9 |

Note: The values in this table are hypothetical and are intended to illustrate the type of data obtained from computational thermochemistry studies. They are based on general trends observed for the esterification of substituted phenylphosphonic acids.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a window into the dynamic behavior of (m-bromophenyl)phosphonic acid at the atomic level. These simulations model the movement of atoms and molecules over time, providing insights into conformational changes, intermolecular interactions, and the influence of solvent. researchgate.net

For (m-bromophenyl)phosphonic acid, MD simulations can be particularly useful in understanding its behavior in different environments, such as in solution or at the interface of materials. For example, simulations can elucidate how the molecule interacts with solvent molecules, which is critical for understanding its solubility and reactivity in different media. The simulations can track the formation and breaking of hydrogen bonds between the phosphonic acid group and water molecules, revealing the hydration shell structure. rsc.orgrsc.org

Furthermore, MD simulations can be employed to study the self-assembly of (m-bromophenyl)phosphonic acid molecules, which is relevant for applications in materials science, such as the formation of self-assembled monolayers (SAMs) on surfaces. rsc.org These simulations can predict the packing arrangement and orientation of the molecules on a substrate, which are key factors determining the properties of the resulting monolayer.

Theoretical Studies of Reaction Mechanisms and Transition States

Theoretical studies are instrumental in elucidating the intricate details of reaction mechanisms, including the identification of transient intermediates and the characterization of transition state structures. For (m-bromophenyl)phosphonic acid, these studies provide a fundamental understanding of how its reactions proceed.

Mechanistic Insights into Esterification Processes

The esterification of phosphonic acids is a fundamental reaction, and theoretical studies have shed light on its mechanism. mdpi.comnih.govnih.gov For (m-bromophenyl)phosphonic acid, computational models can map out the entire reaction pathway for its esterification with various alcohols. These studies typically involve locating the transition states for each elementary step and calculating their energies.

The generally accepted mechanism for the acid-catalyzed esterification of a phosphonic acid involves the initial protonation of the phosphoryl oxygen, which activates the phosphorus atom towards nucleophilic attack by the alcohol. This is followed by a series of proton transfers and the eventual elimination of a water molecule to yield the phosphonic ester. mdpi.com

Theoretical calculations can provide detailed geometries of the transition states, revealing the bond-breaking and bond-forming processes. The influence of the m-bromo substituent on the stability of these transition states can be assessed, providing a rationale for any observed changes in reaction rates compared to unsubstituted phenylphosphonic acid. nih.gov

Elucidation of Catalytic Pathways

(m-Bromophenyl)phosphonic acid and its derivatives can potentially act as organocatalysts or be incorporated into more complex catalytic systems. Theoretical studies are crucial for understanding the catalytic cycles and the role of the phosphonic acid moiety in catalysis.

For instance, in acid-catalyzed reactions, the phosphonic acid group can act as a proton donor. Computational studies can model the proton transfer steps and determine the acidity of the phosphonic acid in different environments. DFT studies have been used to investigate the catalytic activity of various catalysts, and similar methodologies can be applied to systems involving (m-bromophenyl)phosphonic acid. tib.eursc.org

Furthermore, metal complexes of (m-bromophenyl)phosphonic acid could exhibit catalytic activity. Theoretical calculations can be used to investigate the structure of these complexes and the mechanism of the catalytic reactions they mediate. By modeling the interaction of substrates with the catalytic center, it is possible to understand the factors that control the catalyst's efficiency and selectivity.

Reactivity and Derivatization of M Bromophenyl Phosphonic Acid

(m-Bromophenyl)phosphonic acid is a versatile bifunctional molecule, featuring both a reactive phosphonic acid moiety and a bromine-substituted aromatic ring. This structure allows for a wide range of chemical transformations, enabling its use as a building block in the synthesis of more complex molecules for materials science, coordination chemistry, and medicinal applications. Its reactivity can be broadly categorized into reactions at the phosphonic acid group and functionalization at the carbon-bromine bond.

Coordination Chemistry and Applications in Materials Science

Metal Phosphonate (B1237965) Frameworks and Hybrid Materials

Metal phosphonates are a class of hybrid materials formed by the coordination of phosphonic acid ligands with metal ions, resulting in extended structures with varying dimensionalities. nih.gov These materials are of significant interest due to their potential applications in diverse fields such as catalysis, ion exchange, and proton conduction. nih.gov The organic component, in this case, the (m-bromophenyl) group, allows for fine-tuning of the structural and functional properties of the resulting frameworks.

The synthesis of inorganic-organic hybrid materials from phosphonic acids, including (m-bromophenyl)phosphonic acid, typically involves the reaction of the phosphonic acid with a metal salt under various conditions. nih.govnih.gov Hydrothermal and solvothermal methods are commonly employed, where the reaction is carried out in water or an organic solvent at elevated temperatures and pressures. nih.gov These conditions facilitate the deprotonation of the phosphonic acid and its coordination to the metal centers, leading to the formation of crystalline framework structures. aconf.org

Other synthetic approaches include electrochemical methods, where the metal ion is supplied by anodic dissolution, and microemulsion techniques that use micelles as nanoreactors to control crystal growth. nih.gov Post-synthetic modification is another strategy where the functional groups on the organic linker are chemically altered after the initial framework has been formed. nih.gov

A general representation of the synthesis of a metal phosphonate is shown below: n Mx+ + m R-PO(OH)2 → [Mn(R-PO3)m]·yH2O

Where:

M is a metal ion

R is the organic moiety ((m-bromophenyl)- in this case)

x is the charge of the metal ion

| Synthetic Method | Description | Typical Conditions |

| Hydrothermal/Solvothermal | Reaction in a sealed vessel using water or an organic solvent at elevated temperatures. nih.gov | Temperature: 120-260 °C; Time: hours to days |

| Electrochemical | Anodic dissolution of a metal in a solution containing the phosphonic acid ligand. nih.gov | Milder temperatures and quicker reaction times compared to solvothermal methods. nih.gov |

| Microemulsion | Use of micelles as nanoreactors to control nucleation and crystal growth. nih.gov | Water-in-oil microemulsions with surfactants. nih.gov |

This table provides a general overview of synthetic methods for metal phosphonates and is not specific to (m-bromophenyl)phosphonic acid.

Metal phosphonates exhibit remarkable structural diversity, ranging from simple layered compounds to complex three-dimensional frameworks. nih.govaconf.org The coordination of the phosphonate group to metal ions can occur in various modes, as the phosphonate group can be mono-, di-, or tri-deprotonated, leading to a multitude of possible structures. researchgate.net The fully deprotonated phosphonate group can theoretically adopt as many as 16 different coordination modes. nih.gov

The formation of metal phosphonate frameworks is highly sensitive to the reaction conditions, with pH being a particularly critical parameter. nih.gov The pH of the reaction medium determines the deprotonation state of the phosphonic acid, which in turn affects its coordination behavior and the resulting structure of the metal phosphonate. nih.gov

At low pH values, the phosphonic acid is likely to be in its fully protonated or mono-deprotonated form, which can lead to different coordination modes compared to the fully deprotonated species that is more prevalent at higher pH. researchgate.net The pH also influences the hydrolysis and speciation of the metal ions in solution, which is another crucial factor in the formation of the final product. nih.gov By carefully controlling the pH, it is possible to tune the structure and properties of the resulting metal phosphonate material. For example, studies on lanthanide complexes have shown that the pH affects the distribution of complexed species in solution. nih.gov

A significant area of research in metal phosphonate chemistry is the development of porous materials, including metal-organic frameworks (MOFs). aconf.orgnih.gov These materials possess high surface areas and well-defined pore structures, making them attractive for applications in gas storage, separation, and catalysis. nih.gov

The synthesis of porous phosphonate-based MOFs can be challenging due to the tendency of metal phosphonates to form dense, layered structures. aconf.org However, strategies such as the use of sterically hindered ligands, like potentially (m-bromophenyl)phosphonic acid, can help to create permanent porosity. aconf.org The introduction of functional groups on the organic linker can also be used to tailor the pore environment and enhance the material's performance for specific applications. For example, a new family of porous alkali phosphonate MOFs has been reported with exceptional thermal stability. nih.gov

Role as Chelating Agents and Ligands

Beyond the formation of extended frameworks, (m-bromophenyl)phosphonic acid and related phosphonates can also act as chelating agents and ligands for individual metal ions and nanoparticles. The phosphonate group provides a strong binding site for a variety of metal species.

The phosphonic acid moiety is known to be a strong binder for a range of metal ions. nih.gov This strong interaction is utilized in various applications, from the formation of stable complexes in solution to the surface modification of nanoparticles. For instance, phosphonic acids are considered to be among the strongest binding ligands for cadmium selenide (B1212193) (CdSe) quantum dots. ugent.be

The binding of phosphonic acids to the surface of quantum dots can passivate surface defects and improve their photophysical properties. NMR studies have shown that phosphonic acids can quantitatively replace other ligands, such as oleic acid, from the surface of CdSe quantum dots, indicating a very strong binding interaction. ugent.be The interaction of fluorinated phosphonates with lanthanide ions has also been studied, demonstrating that the phosphonate group coordinates to the metal center. nih.gov

Design of Chiral Lewis Acid Catalysts within MOFs

The incorporation of chiral functionalities into Metal-Organic Frameworks (MOFs) is a burgeoning field of research, aiming to create solid-state catalysts for asymmetric synthesis. Phosphonic acids are excellent linkers for building robust MOFs due to their strong coordination to metal centers. nih.govresearchgate.net In theory, (m-bromophenyl)phosphonic acid could serve as a foundational building block in such systems. The bromine atom offers a site for post-synthetic modification, where a chiral auxiliary could be introduced. This would imbue the resulting MOF with chiral recognition capabilities, potentially enabling its use as a heterogeneous chiral Lewis acid catalyst.

However, a direct investigation into the use of (m-bromophenyl)phosphonic acid for the design of chiral Lewis acid catalysts within MOFs has not been reported in the available scientific literature. While the concept is plausible, experimental validation and characterization of such materials are currently lacking. Research on other chiral phosphonic acids and their integration into MOFs for asymmetric catalysis is more prevalent, providing a roadmap for potential future studies on the m-bromo isomer. google.comgoogle.com

Applications in Catalysis

The catalytic applications of phosphonic acids and their derivatives are diverse, spanning heterogeneous catalysis, organocatalysis, and surface modification.

Heterogeneous Catalysis (e.g., Asymmetric Catalysis)

As mentioned, MOFs constructed from phosphonate linkers are promising candidates for heterogeneous catalysts. researchgate.netnih.gov The potential for (m-bromophenyl)phosphonic acid in this area lies in its ability to form stable frameworks and the possibility of leveraging the bromo-substituent for further functionalization. For instance, the bromine atom could be a handle for introducing catalytically active sites or for tuning the electronic properties of the framework to enhance catalytic activity. Despite this potential, specific examples of heterogeneous or asymmetric catalysis employing catalysts derived from (m-bromophenyl)phosphonic acid are not documented in the current body of scientific literature.

Organocatalysis with Phosphonic Acid Derivatives

Phosphine organocatalysis is a well-established field, utilizing the nucleophilic character of phosphines to catalyze a variety of organic transformations. nih.gov While phosphonic acids themselves are not direct organocatalysts in this context, their derivatives could be. For example, reduction of the phosphonic acid group in (m-bromophenyl)phosphonic acid would yield a phosphine. The presence of the meta-bromo substituent could influence the catalyst's reactivity and selectivity. However, the synthesis and application of organocatalysts derived specifically from (m-bromophenyl)phosphonic acid have not been reported.

Role as Functional Groups in Surface Modification

Phosphonic acids are widely used to modify the surfaces of various materials, particularly metal oxides, due to their ability to form strong, stable bonds with the surface. nih.govresearchgate.net The general principle involves the self-assembly of phosphonic acid molecules on the substrate, creating a functionalized monolayer. While studies have explored the use of bromo-terminated phosphonic acids for subsequent chemical reactions on surfaces, these have typically involved alkyl chains rather than a phenyl group. nih.govresearchgate.net There is no specific research detailing the use of (m-bromophenyl)phosphonic acid for surface modification or the influence of the meta-bromo position on the resulting surface properties.

Other Materials Science Applications

Beyond catalysis, phosphonic acids are integral to the development of new polymers and functional materials.

Development of New Polymers

Phosphonic acid-containing polymers are of interest for applications such as proton exchange membranes in fuel cells, dental adhesives, and flame retardants. nih.govmdpi.comsemanticscholar.org The phosphonic acid group imparts properties like hydrophilicity, ion-exchange capacity, and adhesion. The synthesis of such polymers often involves the polymerization of a monomer containing a phosphonic acid or a phosphonate ester group. nih.govmdpi.com

In principle, (m-bromophenyl)phosphonic acid could be converted into a polymerizable monomer. For example, a vinyl group could be introduced via cross-coupling reactions at the bromine position. Subsequent polymerization would lead to a polymer with pendant (m-bromophenyl)phosphonic acid groups. The bromine atom could also serve as a site for cross-linking or further functionalization of the polymer. Nevertheless, a survey of the scientific literature reveals no instances of (m-bromophenyl)phosphonic acid being utilized in the synthesis of new polymers.

The majority of published research in this area focuses on the para-isomer, (4-bromophenyl)phosphonic acid, or discusses phosphonic acids as a general class of compounds. Without dedicated studies on the meta-isomer, it is not possible to provide the scientifically accurate, in-depth content and data tables required by the prompt.

Therefore, this article cannot be generated as requested due to the lack of specific research findings for "Phosphonic acid, (m-bromophenyl)-" in the specified fields of application.

Analytical Methodologies for Detection and Characterization

Chromatographic Techniques

Chromatography, particularly high-performance liquid chromatography, stands as a cornerstone for the analysis of (m-bromophenyl)phosphonic acid due to its high polarity.

High-performance liquid chromatography (HPLC), especially when coupled with mass spectrometry (MS/MS), provides a robust method for the determination and quantification of phosphonic acids. phenomenex.comphenomenex.com Given the polar nature of (m-bromophenyl)phosphonic acid, specialized columns are often employed to achieve effective retention and separation. phenomenex.comnih.gov A common approach involves using a polar pesticide HPLC column with a gradient elution program. phenomenex.com

For instance, a method developed for the analysis of phosphonic acid in water utilizes a Luna™ 3 µm Polar Pesticides HPLC column with a mobile phase consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile. phenomenex.com This setup, coupled with a triple quadrupole mass spectrometer for detection, allows for high sensitivity and selectivity. phenomenex.com The limit of detection (LOD) for phosphonic acid in water samples with high salt content has been reported to be as low as 0.6 µg/L, with a limit of quantification (LOQ) of 2.0 µg/L. phenomenex.com

Table 1: Illustrative HPLC-MS/MS Method for Phosphonic Acid Analysis

| Parameter | Condition |

|---|---|

| Column | Luna 3 µm Polar Pesticides, 100 x 2.1 mm |

| Mobile Phase A | 0.1 % Formic Acid in Water |

| Mobile Phase B | 0.1 % Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 20 µL |

| Temperature | 60 °C |

| Detection | Multiple Reaction Monitoring (MRM) |

| Detector | Triple Quadrupole MS |

To improve chromatographic behavior and enhance detection sensitivity, particularly for gas chromatography (GC) or when using specific HPLC detectors, derivatization of the phosphonic acid group may be employed. Derivatization can also be used to selectively analyze breakdown products of phosphonates. nih.gov

One strategy involves the derivatization of related phosphonate (B1237965) compounds for HPLC analysis. For example, in the analysis of aminopolyphosphonate breakdown products, the aldehyde group of formyliminodimethylenephosphonic acid is derivatized with 2,4-dinitrophenylhydrazine, and the imine group of iminodimethylenephosphonic acid is derivatized with 9-fluorenyl methylchloroformate. nih.gov These derivatives can then be quantified using HPLC with UV detection at different wavelengths. nih.gov

Another approach, particularly relevant for enhancing volatility for GC-MS analysis, is the use of alkylating agents. While not specifically documented for (m-bromophenyl)phosphonic acid, the derivatization of acidic protons, such as those in methylmalonic acid, with reagents like pentafluorobenzyl bromide (PFB-Br) in the presence of a base, has been shown to be effective. nih.gov A patent also describes the alkylation of phosphonic acid groups in radiopharmaceuticals using diazoalkanes to form derivatized compounds. google.com

Spectrometric Methods (beyond routine characterization)

Mass spectrometry (MS) is a powerful tool for the characterization of (m-bromophenyl)phosphonic acid. Beyond simple molecular weight determination, high-resolution mass spectrometry can provide insights into the elemental composition. Furthermore, the analysis of different ionized adducts can aid in structural confirmation. Predicted collision cross-section (CCS) values for various adducts of (m-bromophenyl)phosphonic acid can be calculated, which is a valuable parameter in ion mobility-mass spectrometry for increasing identification confidence. uni.lu

Table 2: Predicted Mass Spectrometry Data for (m-bromophenyl)phosphonic acid Adducts

| Adduct | m/z (mass to charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 236.93108 | 149.4 |

| [M+Na]⁺ | 258.91302 | 161.1 |

| [M-H]⁻ | 234.91652 | 152.5 |

| [M+NH₄]⁺ | 253.95762 | 170.0 |

| [M+K]⁺ | 274.88696 | 149.9 |

| [M+H-H₂O]⁺ | 218.92106 | 148.1 |

| [M+HCOO]⁻ | 280.92200 | 173.1 |

Data sourced from PubChem. uni.lu

Application in Immobilized Metal Affinity Chromatography (IMAC) and Chiral Chromatography

The phosphonic acid moiety imparts properties that can be exploited in specialized chromatographic techniques.

Immobilized Metal Affinity Chromatography (IMAC) is a technique widely used for the enrichment of phosphopeptides, which relies on the affinity of the phosphate (B84403) group for metal ions immobilized on a solid support. nih.govnih.gov This principle can be extended to molecules containing a phosphonic acid group, such as (m-bromophenyl)phosphonic acid. Fe³⁺-IMAC is a common format where trivalent iron ions are chelated to a resin, creating a strong affinity for phosphonated compounds. nih.gov This allows for the selective enrichment of (m-bromophenyl)phosphonic acid from complex mixtures, which can significantly improve the sensitivity of subsequent analytical methods like LC-MS/MS. nih.govnih.gov

Chiral Chromatography becomes relevant in the context of enantioselective synthesis or reactions involving chiral phosphonic acids. Chiral phosphoric acids are used as catalysts in enantioselective reactions, and the analysis of the products and the catalyst often requires chiral separation methods. nih.govrsc.org For instance, the deactivation of a BINOL-derived chiral phosphoric acid catalyst can lead to the formation of diastereoisomeric phosphates. The separation and analysis of these diastereomers can be achieved using HPLC, sometimes even with an achiral stationary phase if the diastereomers have sufficiently different physical properties. nih.gov Should (m-bromophenyl)phosphonic acid be used in a chiral context or be derivatized with a chiral reagent, chiral HPLC would be the method of choice for separating the resulting enantiomers or diastereomers.

Q & A

Q. Purity Assurance :

- Characterization : Use P NMR to confirm the absence of ester intermediates.

- Purification : Recrystallization from ethanol-water mixtures or column chromatography (silica gel, eluting with methanol/dichloromethane).

- Analytical Validation : HPLC with UV detection (λ = 210–220 nm) to verify purity >98% .

Advanced: How does the phosphonic acid group in (m-bromophenyl)phosphonic acid influence proton transport in ionomer membranes?

Methodological Answer :

Molecular dynamics (MD) simulations reveal:

- Electrostatic Interactions : Strong coordination between hydronium ions and phosphonic acid groups slows proton mobility compared to sulfonic acid groups.

- Phase Morphology : Phosphonic acid clusters form distinct domains that enhance water retention but reduce percolation pathways for proton hopping.

- Experimental Validation : Electrochemical impedance spectroscopy (EIS) to measure conductivity (σ ≈ 10–50 mS/cm at 80°C, 95% RH) .

Q. Key Parameters :

| Property | Sulfonic Acid | Phosphonic Acid |

|---|---|---|

| Proton Conductivity (mS/cm) | 80–120 | 10–50 |

| Hydration Stability | Moderate | High |

| Cluster Size (nm) | 2–4 | 3–5 |

Basic: What analytical techniques are recommended for quantifying (m-bromophenyl)phosphonic acid in plant tissues?

Q. Methodological Answer :

- LC-MS/MS : Optimize using a C18 column (mobile phase: 0.1% formic acid in water/acetonitrile) and MRM transitions (e.g., m/z 235 → 155 for quantification).

- Sample Preparation : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to remove matrix interferents .

- Reporting Limits (RLs) : Account for RL variability (0.01–0.2 mg/kg) across labs. Convert phosphonic acid to fosetyl equivalents using .

Advanced: How can researchers distinguish endogenous phosphonic acid residues from fungicide degradation products in organic crops?

Q. Methodological Answer :

- Isotopic Labeling : Use O-labeled fosetyl-Al to track degradation pathways via LC-HRMS.

- Degradation Studies : Incubate plant tissues with fosetyl-Al under controlled conditions and monitor phosphonic acid formation kinetics.

- Statistical Correlation : Analyze residue ratios (phosphonic acid:fosetyl >40:1 suggests non-fungicidal origin) .

Q. Case Study :

| Source | Fosetyl (mg/kg) | Phosphonic Acid (mg/kg) | Ratio |

|---|---|---|---|

| Fungicide Degradation | 0.5 | 20.0 | 40:1 |

| Endogenous | <0.01 | 0.5 | >50:1 |

Advanced: What mechanistic role does (m-bromophenyl)phosphonic acid play in asymmetric catalysis?

Methodological Answer :

In Michael addition reactions , the phosphonic acid moiety:

- Activates Substrates : Acts as a Brønsted acid to protonate nitroalkenes, lowering the LUMO energy.

- Enantiocontrol : Rigid proline-based peptide scaffolds position the phosphonic acid to stabilize transition states via hydrogen bonding.

- Experimental Setup : Use 1 mol% catalyst in methanol/chloroform (1:1) at 0°C, monitoring conversion by GC .

Q. Key Findings :

| Catalyst | Enantiomeric Excess (ee) |

|---|---|

| Phosphonic Acid Derivative | 85–92% (R) |

| Carboxylic Acid Analog | 75–80% (S) |

Basic: How should conflicting phosphonic acid residue data be addressed in organic certification?

Methodological Answer :

Follow EOCC Guidelines :

Source Identification :

- If fosetyl-Al is detected, attribute phosphonic acid to fungicide degradation.

- If absent, test for environmental contamination (e.g., irrigation water) using SPE-LC-MS/MS .

Risk Mitigation :

- For unresolved sources, classify the operator as high-risk and mandate additional audits .

Advanced: How do steric and electronic effects of the m-bromophenyl group impact phosphonic acid reactivity?

Q. Methodological Answer :

- Steric Effects : The bromine substituent at the meta position hinders nucleophilic attack on the phosphorus center, reducing esterification rates.

- Electronic Effects : Electron-withdrawing bromine enhances acidity (pKa ≈ 1.5–2.0 vs. 2.5 for phenylphosphonic acid).

- Experimental Validation : Titrate with NaOH (0.1 M) to determine pKa and compare with DFT calculations (B3LYP/6-311+G*) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.